2-Oxa-6-azaspiro[3.5]nonane
Overview
Description
2-Oxa-6-azaspiro[3.5]nonane: is a spirocyclic compound with the molecular formula C₇H₁₃NO . It features a unique structure where an oxane ring is fused with an azaspiro ring, making it an interesting subject for chemical research and applications . This compound is known for its potential use in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Oxa-6-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
2-Oxa-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products Formed:
Oxidation: Ring-fused benzimidazoles.
Reduction: Modified spirocyclic structures with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxa-6-azaspiro[3.5]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is mediated by hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Comparison:
2-Oxa-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to 2-Oxa-7-azaspiro[3.5]nonane, it has a different ring size, affecting its reactivity and binding properties. Similarly, 2-Oxa-6-azaspiro[3.3]heptane has a smaller ring system, leading to different steric and electronic effects .
Properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESQEIYRGXXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679855 | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046153-20-1 | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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